2-(3-Aminopropyl)phenolhydrochloride
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Overview
Description
2-(3-Aminopropyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is known for its psychoactive properties and interactions with various serotonin receptors. This compound is used in scientific research and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-Aminopropyl)phenolhydrochloride involves multiple steps. One method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This process results in the formation of 2-(3-Aminopropyl)phenol, which is then converted to its hydrochloride salt .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to achieve high yields and reduce production costs. The comprehensive yield of the process can reach up to 63% .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminopropyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-(3-Aminopropyl)phenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with serotonin receptors and its potential effects on mood and behavior.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
2-(3-Aminopropyl)phenolhydrochloride exerts its effects by interacting with serotonin receptors in the brain. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor. These interactions influence the release and uptake of serotonin, leading to changes in mood and behavior .
Comparison with Similar Compounds
3-(2-Aminopropyl)phenol: A closely related compound with similar psychoactive properties.
4-Hydroxyamphetamine: Another compound with similar interactions with serotonin receptors.
Gepefrine hydrochloride: A compound with similar chemical structure and pharmacological effects.
Uniqueness: 2-(3-Aminopropyl)phenolhydrochloride is unique due to its specific interactions with multiple serotonin receptors, making it a valuable compound for research in neuropharmacology and the development of new therapeutic agents .
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
2-(3-aminopropyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6,11H,3,5,7,10H2;1H |
InChI Key |
ZNCNBNYNTZWDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)O.Cl |
Origin of Product |
United States |
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